molecular formula C8H10LiNO2S B2412606 Lithium;4-tert-butyl-1,3-thiazole-2-carboxylate CAS No. 945737-98-4

Lithium;4-tert-butyl-1,3-thiazole-2-carboxylate

Cat. No.: B2412606
CAS No.: 945737-98-4
M. Wt: 191.17
InChI Key: MAHYIGOAXUWNPE-UHFFFAOYSA-M
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Description

Lithium;4-tert-butyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C8H11NO2SLi It is a lithium salt of 4-tert-butyl-1,3-thiazole-2-carboxylic acid This compound is known for its unique structure, which includes a thiazole ring substituted with a tert-butyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;4-tert-butyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-tert-butyl-1,3-thiazole-2-carboxylic acid with a lithium base. One common method is to dissolve the acid in an appropriate solvent, such as tetrahydrofuran (THF), and then add a lithium reagent, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The resulting lithium salt is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;4-tert-butyl-1,3-thiazole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The tert-butyl group or the carboxylate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole or tetrahydrothiazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.

Scientific Research Applications

Lithium;4-tert-butyl-1,3-thiazole-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Lithium;4-tert-butyl-1,3-thiazole-2-carboxylate can be compared with other similar compounds, such as:

    Lithium;4-methyl-1,3-thiazole-2-carboxylate: This compound has a similar structure but with a methyl group instead of a tert-butyl group. It may have different reactivity and applications due to the smaller size and different electronic properties of the methyl group.

    Lithium;4-ethyl-1,3-thiazole-2-carboxylate: This compound has an ethyl group instead of a tert-butyl group, which can also affect its reactivity and applications.

    Lithium;4-isopropyl-1,3-thiazole-2-carboxylate:

The uniqueness of this compound lies in its specific combination of the thiazole ring, tert-butyl group, and lithium ion, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

lithium;4-tert-butyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.Li/c1-8(2,3)5-4-12-6(9-5)7(10)11;/h4H,1-3H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHYIGOAXUWNPE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)C1=CSC(=N1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10LiNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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